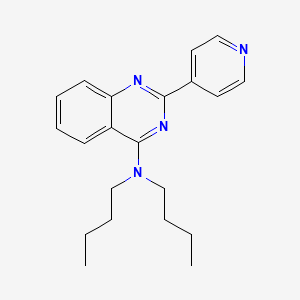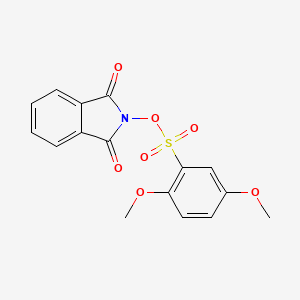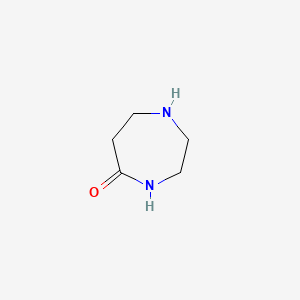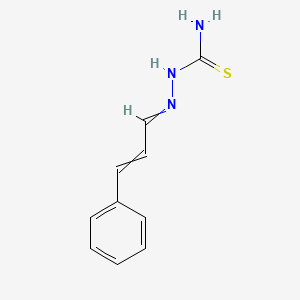![molecular formula C23H22N4S B1224673 2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole](/img/structure/B1224673.png)
2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole is a member of pyridines and a member of piperazines.
Scientific Research Applications
1. Route Selection and Process Development for Antidepressant and Anxiolytic Drug
The compound has been involved in the development and optimization of manufacturing routes for drugs targeting depression and anxiety. Specifically, 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone, closely related to the queried compound, was identified as a potential drug for these conditions. The focus was on managing genotoxic impurities and applying Quality by Design principles for the control strategy of these impurities during the manufacturing process (Cimarosti et al., 2011).
2. Antimicrobial Applications
Derivatives of the compound have been synthesized and evaluated for antimicrobial properties. For instance, 2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazoles demonstrated significant antibacterial and antifungal activity against a range of microbes, including Staphylococcus aureus, Escherichia coli, and various fungi (Ram et al., 2016).
3. Neurokinin-1 (NK1) Receptor Ligands
Modifications of the compound resulted in ligands for the NK1 receptor with affinities in the nanomolar range. These ligands, particularly the 4-methyl-1-piperazinyl derivative, showed promise as NK1 antagonists, blocking specific induced proliferation and migration of microvascular endothelial cells. This suggests potential applications in conditions where NK1 receptor activity is implicated (Giuliani et al., 2011).
4. Serotonin Receptor Antagonists with 5-HT Reuptake Inhibitory Activity
Derivatives of the compound have been discovered with high affinities for the 5-HT(1A/1B/1D) receptors, coupled with potent 5-HT reuptake inhibitory activity. This indicates potential therapeutic applications in psychiatric conditions where serotonin modulation is beneficial (Serafinowska et al., 2008).
properties
Molecular Formula |
C23H22N4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[4-(2-methylquinolin-4-yl)piperazin-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C23H22N4S/c1-17-15-22(19-9-5-6-10-20(19)24-17)26-11-13-27(14-12-26)23-25-21(16-28-23)18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
HTZQTFJZCQZKBO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=CS4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224592.png)
![N-isopropyl-2-{[3-(3-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B1224593.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-methoxyphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1224595.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(5,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-methylthiourea](/img/structure/B1224596.png)


![3-[4-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-3-(2-oxo-1-benzopyran-3-yl)-1-pyrazolyl]propanoic acid](/img/structure/B1224604.png)
![N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide](/img/structure/B1224605.png)

![N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide](/img/structure/B1224608.png)
![6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224609.png)
![2-(4-Chlorophenyl)-5-[[(4-methyl-2-thiazolyl)thio]methyl]-1,3,4-oxadiazole](/img/structure/B1224611.png)

